molecular formula C12H17ClN2O B1592605 (R)-1-Benzoyl-3-methylpiperazine hydrochloride CAS No. 474010-60-1

(R)-1-Benzoyl-3-methylpiperazine hydrochloride

Cat. No. B1592605
M. Wt: 240.73 g/mol
InChI Key: OMFYILLDCYROOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzoyl is a functional group characterized by the presence of a carbonyl (C=O) and a phenyl group. Methylpiperazine is a type of piperazine, which is a class of organic compounds containing a nitrogen atom in a six-membered ring structure . Hydrochloride refers to an acid salt resulting from the reaction of hydrochloric acid with an organic base .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzoyl group attached to one of the nitrogen atoms in the methylpiperazine ring, with the hydrochloride forming an ionic bond with the other nitrogen atom .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would depend on its exact structure .

Safety And Hazards

As with any chemical compound, handling “®-1-Benzoyl-3-methylpiperazine hydrochloride” would require appropriate safety measures. This might include wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

[(3R)-3-methylpiperazin-1-yl]-phenylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10-9-14(8-7-13-10)12(15)11-5-3-2-4-6-11;/h2-6,10,13H,7-9H2,1H3;1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMFYILLDCYROOO-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-Benzoyl-3-methylpiperazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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